REACTION_CXSMILES
|
[OH-:1].[Na+].Cl.[NH2:4]O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]2[O:15][CH2:16][O:17][C:11]=2[CH:10]=1)=O>C(O)C>[O:15]1[C:12]2[CH:13]=[CH:14][C:9]([C:7](=[N:4][OH:1])[CH3:6])=[CH:10][C:11]=2[O:17][CH2:16]1 |f:0.1,2.3|
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Name
|
|
Quantity
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6.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC2=C(C=C1)OCO2
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Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
distilled water (13 mL) at 25° C
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was equipped with a reflux condenser
|
Type
|
TEMPERATURE
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Details
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The reaction mixture was cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous ammonium chloride (400 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane (5×125 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate), gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
by rinsing with cold dichloromethane
|
Type
|
FILTRATION
|
Details
|
followed by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C(C)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |